2-(Cyclodec-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
This would typically include the compound’s systematic name, its molecular formula, and its structural formula.
Synthesis Analysis
This involves a detailed step-by-step process of how the compound can be synthesized from its constituent elements or from other compounds.Molecular Structure Analysis
This involves the use of various spectroscopic methods (like NMR, IR, Mass spectroscopy) to determine the structure of the compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, the conditions under which these reactions occur, and the products of these reactions.Physical And Chemical Properties Analysis
This involves studying the compound’s physical properties (like melting point, boiling point, solubility, etc.) and chemical properties (like reactivity, stability, etc.).Scientific Research Applications
Synthesis and Structural Analysis
- The compound has been synthesized and its structure characterized using spectroscopy methods such as FT-IR, 1H NMR, 13C NMR, and MS. Single crystals were confirmed by X-ray diffraction, and the molecular crystal structures were optimized based on DFT calculations. This analysis aids in understanding its molecular structure and vibrational properties (Wu, Chen, Chen, & Zhou, 2021).
Application in Polymerization
- The compound has been used in palladium-catalyzed polycondensation for the synthesis of polyfluorenes. This process demonstrates a chain-growth polymerization mechanism, indicating its potential use in creating specific polymeric materials (Yokoyama et al., 2007).
Use in Coupling Reactions
- It has been utilized in Suzuki-Miyaura coupling reactions, an important process in organic chemistry for creating biaryl compounds. This application is significant for the development of new pharmaceuticals and materials (Murata et al., 2002).
Potential in Molecular Solar Thermal Energy Storage
- The compound has been synthesized as a borylated norbornadiene derivative, demonstrating its suitability for Pd-catalyzed Suzuki–Miyaura coupling reactions. This application is particularly interesting for molecular solar thermal (MOST) energy storage (Schulte & Ihmels, 2022).
Crystal Structure Studies
- Investigations into the crystal structure of derivatives of this compound have been carried out, providing insights into its molecular configuration. This information is essential for understanding its chemical behavior and potential applications (Coombs et al., 2006).
DFT and Spectroscopic Studies
- Density Functional Theory (DFT) and spectroscopic studies have been conducted to understand the molecular structure and properties. Such studies are crucial for predicting the behavior of this compound in various chemical reactions (Liao, Liu, Wang, & Zhou, 2022).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, environmental impact, and other safety-related properties.
Future Directions
This involves hypothesizing potential applications of the compound based on its properties and behavior.
Please note that the availability of this information can vary widely depending on how well-studied the compound is. For a novel or obscure compound, much of this information may not be available. In such cases, experimental studies would be needed to gather this information.
properties
IUPAC Name |
2-(cyclodecen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29BO2/c1-15(2)16(3,4)19-17(18-15)14-12-10-8-6-5-7-9-11-13-14/h12H,5-11,13H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCSZSPOBGAWPHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CCCCCCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70743679 | |
Record name | 2-(Cyclodec-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70743679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclodec-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
CAS RN |
931583-47-0 | |
Record name | 2-(Cyclodec-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70743679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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